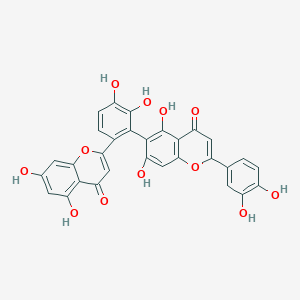
Dicranolomin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicranolomin is a natural product found in Leptostomum, Bartramiaceae, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis of Dicranolomin
This compound is synthesized through a catalyst-free oxidative coupling reaction of flavones, primarily luteolin and diosmetin, in alkaline water using molecular oxygen as a hydrogen acceptor. This method has been highlighted for its eco-friendliness and efficiency, yielding high amounts of this compound along with other flavonoid dimers and trimers . The reaction conditions are optimized to ensure good regioselectivity and high yields, making it an attractive approach for producing bioactive flavonoids from readily available plant materials .
Antioxidant Properties
Flavonoids, including this compound, are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The antioxidant activity of this compound contributes to its potential use in health supplements aimed at preventing oxidative damage .
Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases . In vitro studies have demonstrated that compounds derived from flavonoids can effectively reduce carrageenan-induced paw edema in animal models .
Antimicrobial Activity
This compound has shown promise in combating microbial infections. Its bioactive compounds may inhibit the growth of various pathogens, suggesting potential applications in developing natural antimicrobial agents .
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. Biflavonoids have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Further research is necessary to elucidate the mechanisms by which this compound exerts these effects and to evaluate its efficacy against specific cancer types .
Case Studies and Research Findings
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Nutraceuticals : Due to its antioxidant and anti-inflammatory properties, this compound could be incorporated into dietary supplements aimed at promoting overall health.
- Pharmaceuticals : Its potential anticancer and antimicrobial activities make it a candidate for drug development targeting specific diseases.
- Functional Foods : The synthesis of this compound through food-grade methods opens avenues for its use as an active ingredient in functional foods designed to enhance health benefits.
Eigenschaften
CAS-Nummer |
116383-34-7 |
|---|---|
Molekularformel |
C30H18O12 |
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H18O12/c31-12-6-17(35)26-18(36)9-22(42-23(26)7-12)13-2-4-15(33)29(39)25(13)28-20(38)10-24-27(30(28)40)19(37)8-21(41-24)11-1-3-14(32)16(34)5-11/h1-10,31-35,38-40H |
InChI-Schlüssel |
ZFNKROZSXXJHKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4O)O)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4O)O)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Key on ui other cas no. |
116383-34-7 |
Synonyme |
dicranolomin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















